molecular formula C30H20N6OS B12391029 Egfr/cdk2-IN-3

Egfr/cdk2-IN-3

货号: B12391029
分子量: 512.6 g/mol
InChI 键: SYUSDDSBFLAITM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Egfr/cdk2-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). These proteins play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of EGFR and CDK2 is associated with various cancers, making them important targets for cancer therapy .

准备方法

The synthesis of Egfr/cdk2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

化学反应分析

Egfr/cdk2-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

The major products formed from these reactions depend on the specific conditions and reagents used .

作用机制

Egfr/cdk2-IN-3 exerts its effects by inhibiting the activity of EGFR and CDK2. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

相似化合物的比较

Egfr/cdk2-IN-3 is unique compared to other similar compounds due to its dual inhibition of both EGFR and CDK2. Similar compounds include:

This compound’s ability to target both EGFR and CDK2 makes it a promising candidate for combination therapies in cancer treatment .

属性

分子式

C30H20N6OS

分子量

512.6 g/mol

IUPAC 名称

naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone

InChI

InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2

InChI 键

SYUSDDSBFLAITM-UHFFFAOYSA-N

规范 SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。